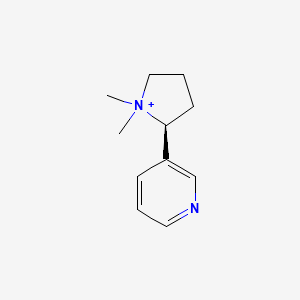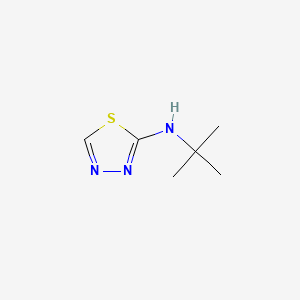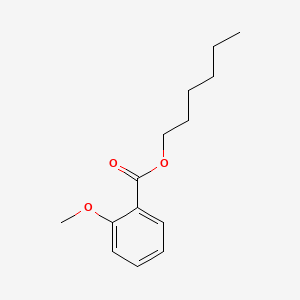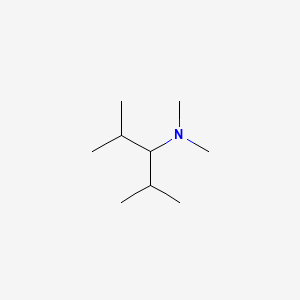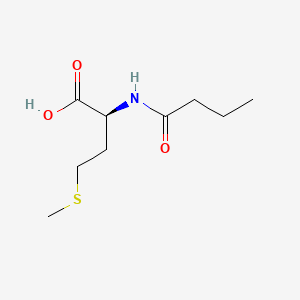
N-(1-Oxobutyl)-L-methionine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Oxobutyl)-L-méthionine: est un composé organique qui appartient à la classe des dérivés d'acides aminés. Il se caractérise par la présence d'un groupe butanoyle lié à l'atome d'azote de la L-méthionine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction: La synthèse de la N-(1-Oxobutyl)-L-méthionine implique généralement l'acylation de la L-méthionine avec de l'anhydride butyrique ou du chlorure de butyryle. La réaction est généralement effectuée en présence d'une base telle que la pyridine ou la triéthylamine pour neutraliser l'acide chlorhydrique formé pendant la réaction. Les conditions de réaction comprennent souvent:
Température: Température ambiante à 50°C
Solvant: Dichlorométhane ou un autre solvant organique approprié
Temps de réaction: 2-4 heures
Méthodes de production industrielle: La production industrielle de N-(1-Oxobutyl)-L-méthionine peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus peut être optimisé pour obtenir des rendements et une pureté plus élevés, impliquant souvent:
Réacteurs à écoulement continu: pour un meilleur contrôle des conditions de réaction
Étapes de purification: telles que la recristallisation ou la chromatographie pour obtenir le produit souhaité avec une pureté élevée
Analyse Des Réactions Chimiques
Types de réactions: La N-(1-Oxobutyl)-L-méthionine peut subir diverses réactions chimiques, notamment:
Oxydation: L'atome de soufre dans la partie méthionine peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction: Le groupe carbonyle dans la partie butanoyle peut être réduit pour former des alcools.
Substitution: Le groupe amino peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants:
Oxydation: Peroxyde d'hydrogène ou acide m-chloroperbenzoïque (m-CPBA) dans des conditions douces.
Réduction: Borohydrure de sodium (NaBH4) ou hydrure de lithium et d'aluminium (LiAlH4) dans des solvants anhydres.
Substitution: Halogénures d'alkyle ou chlorures d'acyle en présence d'une base.
Produits principaux:
Oxydation: Sulfoxydes ou sulfones
Réduction: Alcools
Substitution: Dérivés N-substitués
Applications de recherche scientifique
La N-(1-Oxobutyl)-L-méthionine a plusieurs applications de recherche scientifique, notamment:
Chimie: Utilisée comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie: Étudiée pour son rôle dans les voies métaboliques et comme biomarqueur potentiel.
Médecine: Enquête sur ses effets thérapeutiques potentiels, y compris ses propriétés anti-inflammatoires et antioxydantes.
Industrie: Utilisée dans la production de produits pharmaceutiques et comme intermédiaire en synthèse organique.
Mécanisme d'action
Le mécanisme d'action de la N-(1-Oxobutyl)-L-méthionine implique son interaction avec diverses cibles moléculaires et voies. Le composé peut agir comme un substrat pour les enzymes impliquées dans le métabolisme des acides aminés. Il peut également exercer ses effets par:
Inhibition d'enzymes spécifiques: impliquées dans les voies inflammatoires
Piégeage des radicaux libres: en raison de ses propriétés antioxydantes
Modulation de l'expression des gènes: liée au stress oxydatif et à l'inflammation
Applications De Recherche Scientifique
N-(1-Oxobutyl)-L-methionine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Used in the production of pharmaceuticals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of N-(1-Oxobutyl)-L-methionine involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism. It may also exert its effects through:
Inhibition of specific enzymes: involved in inflammatory pathways
Scavenging of free radicals: due to its antioxidant properties
Modulation of gene expression: related to oxidative stress and inflammation
Comparaison Avec Des Composés Similaires
La N-(1-Oxobutyl)-L-méthionine peut être comparée à d'autres composés similaires tels que:
N-Acétyl-L-méthionine: Structure similaire mais avec un groupe acétyle au lieu d'un groupe butanoyle.
N-Formyl-L-méthionine: Contient un groupe formyle au lieu d'un groupe butanoyle.
N-Propionyl-L-méthionine: Contient un groupe propionyle au lieu d'un groupe butanoyle.
Unicité:
Chaîne carbonée plus longue: Le groupe butanoyle fournit une chaîne carbonée plus longue par rapport aux groupes acétyle ou formyle, ce qui peut influencer son activité biologique et sa solubilité.
Potentiel d'interactions uniques: La structure spécifique de la N-(1-Oxobutyl)-L-méthionine peut permettre des interactions uniques avec les enzymes et les récepteurs, conduisant à des effets biologiques distincts.
Propriétés
Numéro CAS |
54746-52-0 |
|---|---|
Formule moléculaire |
C9H17NO3S |
Poids moléculaire |
219.30 g/mol |
Nom IUPAC |
(2S)-2-(butanoylamino)-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C9H17NO3S/c1-3-4-8(11)10-7(9(12)13)5-6-14-2/h7H,3-6H2,1-2H3,(H,10,11)(H,12,13)/t7-/m0/s1 |
Clé InChI |
NZIOTNYOYJRBSN-ZETCQYMHSA-N |
SMILES isomérique |
CCCC(=O)N[C@@H](CCSC)C(=O)O |
SMILES canonique |
CCCC(=O)NC(CCSC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



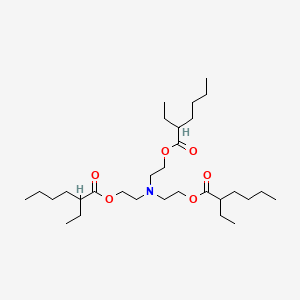
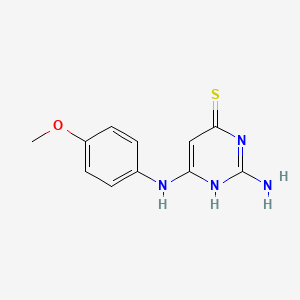
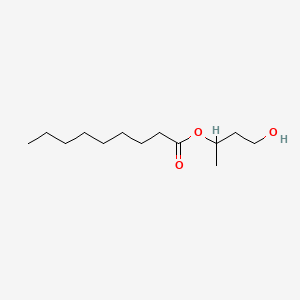
![2(1H)-Quinolinone, 4-[[1-[(5-chloro-1-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl]amino]-6-fluoro-](/img/structure/B12654618.png)
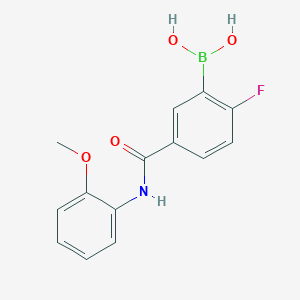
![[(E)-hex-3-enyl] (Z)-hex-2-enoate](/img/structure/B12654623.png)

